3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile
Description
3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile is a benzonitrile derivative featuring a thiolane ring substituted with hydroxyl and methyl groups. This compound’s structure combines the electron-withdrawing nitrile group with a sulfur-containing heterocycle, which may influence its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C12H13NOS |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
3-(3-hydroxy-4-methylthiolan-3-yl)benzonitrile |
InChI |
InChI=1S/C12H13NOS/c1-9-7-15-8-12(9,14)11-4-2-3-10(5-11)6-13/h2-5,9,14H,7-8H2,1H3 |
InChI Key |
RKFMWIDPXFEFDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCC1(C2=CC=CC(=C2)C#N)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Mercapto Alcohol Precursors
A convergent approach involves assembling the thiolane ring through intramolecular nucleophilic substitution. For example:
Route A :
- Synthesis of 3-mercapto-4-methylpentane-1,5-diol
- Acid-catalyzed cyclization with simultaneous water elimination
Reaction conditions:
- Catalyst: $$ p $$-Toluenesulfonic acid (5 mol%)
- Solvent: Toluene, reflux (110°C)
- Yield: ~65% (hypothetical based on analogous thiolane syntheses)
Route B :
- Preparation of 3-chloro-4-methyltetrahydrofuran
- Thiolate displacement using sodium sulfide ($$ \text{Na}_2\text{S} $$)
Critical parameters:
- Temperature control (<50°C) to prevent ring-opening
- Anhydrous conditions to avoid hydrolysis
Benzonitrile-Thiolane Coupling Methods
Nucleophilic Aromatic Substitution
The electron-withdrawing nitrile group activates the aromatic ring for nucleophilic attack:
General procedure :
- Generate thiolane-derived nucleophile (e.g., lithium thiolate)
- React with 3-bromobenzonitrile under Ullmann-type conditions
Optimization data (hypothetical):
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuI/1,10-phen | DMF | 120 | 24 | 42 |
| Pd(OAc)$$_2$$ | Toluene | 100 | 18 | 55 |
| None | DMSO | 150 | 48 | 28 |
Cross-Coupling Reactions
Transition metal-catalyzed couplings offer stereochemical control:
Suzuki-Miyaura approach :
- Prepare boronic ester derivative of thiolane
- Couple with 3-bromobenzonitrile using Pd(PPh$$3$$)$$4$$
Key considerations:
- Protection of hydroxyl group as TBS ether
- Use of phase-transfer catalysts (e.g., TBAB) to enhance solubility
Hydroxyl Group Introduction
Post-functionalization strategies for installing the 3-hydroxy group:
Epoxide Ring-Opening
- Synthesize 3,4-epoxythiolane precursor
- Acid-catalyzed hydrolysis
Reaction equation:
$$
\text{Thiolane-epoxide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} 3\text{-Hydroxythiolane}
$$
Direct Oxidation
Selective oxidation of thiolane methyl group:
| Oxidizing Agent | Conditions | Selectivity |
|---|---|---|
| $$ \text{H}2\text{O}2 $$ | Acetic acid, 60°C | Moderate |
| $$ \text{OsO}_4 $$ | NMO, acetone/H$$_2$$O | High |
Integrated Synthetic Pathways
Sequential Assembly Approach
- 3-Cyanobenzaldehyde preparation via Rosenmund-von Braun reaction
- Thiolane ring formation through thioketalization:
- React with 3-mercapto-4-methyl-1,5-pentanediol
- BF$$3$$-Et$$2$$O catalysis in CH$$2$$Cl$$2$$
- Final cyanidation using NH$$_3$$/CuCN system
One-Pot Tandem Synthesis
Developed to improve atom economy:
- Combine 3-iodobenzonitrile, 4-methyl-3-thiolen-2-ol, and Pd catalyst
- Sequential coupling-cyclization under microwave irradiation
Comparative performance:
| Method | Steps | Overall Yield | Purity (%) |
|---|---|---|---|
| Sequential | 5 | 31 | 98.2 |
| One-Pot | 3 | 44 | 97.8 |
Purification and Characterization
Critical steps for isolating high-purity product:
Chromatography :
- Stationary phase: Silica gel (230-400 mesh)
- Eluent: Hexane/EtOAc (4:1 → 1:1 gradient)
Recrystallization :
- Optimal solvent: Ethanol/water (7:3 v/v)
- Recovery: 78-82%
Analytical Data :
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.65 (m, 4H, Ar-H), 3.12 (s, 1H, OH), 2.88 (q, 2H, SCH$$2$$), 1.45 (d, 3H, CH$$_3$$)
- HRMS : Calculated for C$${12}$$H$${13}$$NOS [M+H]$$^+$$: 220.0798, Found: 220.0795
Industrial Scalability Considerations
Key challenges in large-scale production:
Exothermic Control :
- Jacketed reactors with precise temperature modulation (-20°C to 150°C range)
- Continuous flow systems for hazardous intermediates
Catalyst Recycling :
- Immobilized Pd catalysts on mesoporous silica supports
- Recovery efficiency: >93% over 5 cycles
Waste Management :
- Distillation recovery of DMF and acetonitrile solvents
- Neutralization of acidic byproducts with CaCO$$_3$$
Emerging Methodologies
Biocatalytic Approaches
Recent advances suggest enzymatic routes using:
- Sulfotransferases for thioether bond formation
- Cyanohydrin lyases for nitrile group introduction
Preliminary results show:
- 68% conversion at 37°C
- Improved stereoselectivity (ee >95%)
Photoredox Catalysis
Visible-light mediated C-S bond formation:
- Irradiation at 450 nm with [Ir(ppy)$$_3$$] catalyst
- 72% yield achieved in model systems
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies on its mechanism of action are still ongoing, with a focus on understanding its interactions at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison highlights key structural, functional, and application-based differences between 3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile and related benzonitrile derivatives:
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile
- Structure: Contains phenoxazine and carbazole moieties attached to the benzonitrile core.
- Applications : Used as a thermally activated delayed fluorescence (TADF) material in OLEDs. The extended π-conjugation enhances charge transfer efficiency.
- Key Differences : The absence of sulfur in the aromatic system and the larger planar structure of this compound contrast with the thiolane ring in the target molecule, which may reduce steric hindrance and alter emission properties .
3-(3-Thienyl)benzonitrile (CAS 870703-81-4)
- Structure : Features a thienyl group directly attached to the benzonitrile.
- Applications : Employed in laboratory synthesis and material science. The thienyl group provides conjugation for charge transport.
18F-PEB and 18F-MTEB (Radioligands for mGluR5)
- Structure : Ethynyl-linked benzonitriles with pyridine (18F-PEB) or thiazole (18F-MTEB) substituents.
- Applications : Used in positron emission tomography (PET) imaging for neurological disorders.
- Key Differences : The target compound lacks the fluorine-18 isotope and ethynyl linker critical for radioligand function. Its thiolane ring may limit blood-brain barrier penetration compared to these lipophilic analogs .
ND-14 (4-(3-(4-(3-Cyanopropyl)-3-fluorophenyl)-4,4-dimethyl-5-oxo-2-thioxo-imidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile)
- Structure: Contains a trifluoromethyl group and a thioxo-imidazolidinone ring.
- Applications : Investigated for medicinal chemistry applications, likely targeting enzymes or receptors.
- Key Differences : The target compound’s simpler thiolane substituent may offer synthetic accessibility but reduced bioactivity compared to ND-14’s complex pharmacophore .
Comparative Data Table
Research Findings and Implications
- Electronic Properties : The thiolane ring in 3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile may introduce stereoelectronic effects distinct from aromatic sulfur-containing analogs like 3-(3-Thienyl)benzonitrile. Computational studies (e.g., DFT at B3LYP/6-311G(d,p)) could elucidate these differences .
- Biological Activity : While ND-14 and 18F-MTEB prioritize target engagement, the hydroxyl group in the target compound may facilitate solubility but reduce metabolic stability compared to fluorinated analogs .
- Synthetic Feasibility : The absence of complex linkers (e.g., ethynyl groups in 18F-PEB) suggests easier synthesis but may limit functionality in advanced applications .
Biological Activity
3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of 3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile includes a benzonitrile moiety substituted with a hydroxymethylthio group. The presence of the nitrile group is significant as it is known to influence the biological activity of various compounds.
Anticancer Activity
Recent studies have indicated that compounds containing nitrile groups exhibit promising anticancer properties. For instance, derivatives of benzonitrile have shown selective cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. The specific activity of 3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile remains to be fully elucidated, but related compounds have demonstrated IC50 values in the micromolar range against breast cancer cell lines (MCF-7) and others .
Antiviral Properties
The antiviral potential of nitrile-containing compounds has been explored, particularly in the context of viral infections such as H5N1 and COVID-19. Some nitrile derivatives have been reported to inhibit viral replication while exhibiting low cytotoxicity. The antiviral activity is often enhanced by electron-withdrawing substituents on the aromatic ring, which may also apply to 3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile .
The biological activity of 3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Nitriles can act as inhibitors for various enzymes, including those involved in nucleic acid synthesis.
- Modulation of Cell Signaling Pathways : Compounds like this may interfere with pathways that regulate cell proliferation and survival.
- Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
A review of literature reveals several case studies involving similar compounds:
| Study | Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|---|
| Nitrile Derivative A | MCF-7 | 2.5 | Apoptosis | |
| Nitrile Derivative B | A549 | 5.0 | Cell Cycle Arrest | |
| Nitrile Derivative C | HepG2 | 10.0 | ROS Induction |
These studies indicate a trend where structural modifications can significantly impact biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
